
1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one is an organic compound that features a unique structure combining an indanone core with a hexenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one typically involves multi-step reactions. One common method includes the use of palladium diacetate, triethylamine, and N,N-dimethyl-formamide under an inert atmosphere at 110°C . The reaction proceeds through several steps, including the formation of intermediate compounds, which are then converted to the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to ensure efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hexenyl side chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Its derivatives may have therapeutic properties, making it a candidate for pharmaceutical research.
Industry: The compound’s unique structure makes it useful in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
2-(Hex-5-en-1-yl)isoindoline-1,3-dione: This compound shares a similar hexenyl side chain but differs in its core structure.
1,1-Diborylalkanes: These compounds have similar synthetic routes but feature different functional groups.
Uniqueness: 1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one is unique due to its combination of an indanone core with a hexenyl side chain, providing distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in synthetic chemistry and materials science.
Properties
CAS No. |
193737-74-5 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
1-hex-5-enyl-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C15H18O/c1-2-3-4-5-10-14-13-9-7-6-8-12(13)11-15(14)16/h2,6-9,14H,1,3-5,10-11H2 |
InChI Key |
LBYDMRVCNHKUDF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC1C(=O)CC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


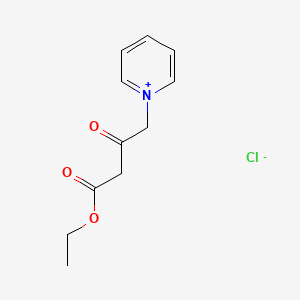
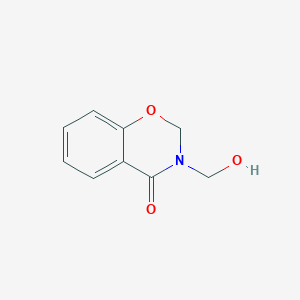
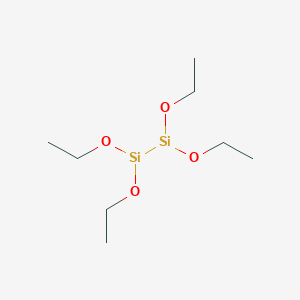
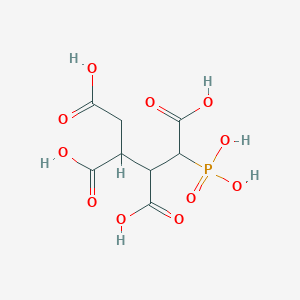
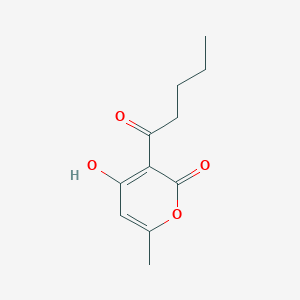

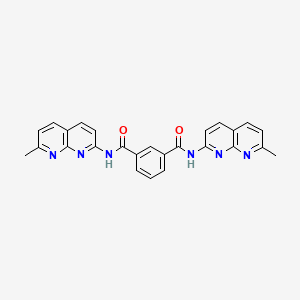
![Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12559856.png)
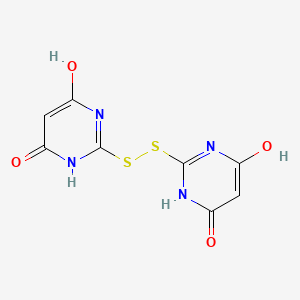
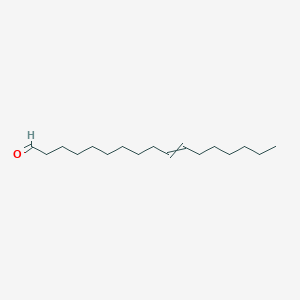

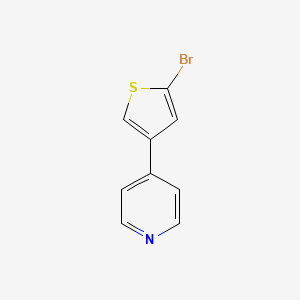

![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)
